2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15075689
InChI: InChI=1S/C26H26N6O5S/c1-16-10-23(30-29-16)28-24(33)14-38-26-27-20-4-3-18(31-6-8-35-9-7-31)12-19(20)25(34)32(26)13-17-2-5-21-22(11-17)37-15-36-21/h2-5,10-12H,6-9,13-15H2,1H3,(H2,28,29,30,33)
SMILES:
Molecular Formula: C26H26N6O5S
Molecular Weight: 534.6 g/mol

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide

CAS No.:

Cat. No.: VC15075689

Molecular Formula: C26H26N6O5S

Molecular Weight: 534.6 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide -

Specification

Molecular Formula C26H26N6O5S
Molecular Weight 534.6 g/mol
IUPAC Name 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Standard InChI InChI=1S/C26H26N6O5S/c1-16-10-23(30-29-16)28-24(33)14-38-26-27-20-4-3-18(31-6-8-35-9-7-31)12-19(20)25(34)32(26)13-17-2-5-21-22(11-17)37-15-36-21/h2-5,10-12H,6-9,13-15H2,1H3,(H2,28,29,30,33)
Standard InChI Key PAVFFBHVCMJFSY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6

Introduction

The compound "2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide" is a complex organic molecule that belongs to the quinazoline class, which is known for its diverse pharmacological activities. This compound incorporates several pharmacophores, including a quinazoline core, a morpholine ring, a benzodioxole moiety, and a pyrazole group, each contributing to its potential biological properties.

Synthesis and Preparation

The synthesis of such a complex molecule typically involves multiple steps, starting with the preparation of the quinazoline core. This might involve condensation reactions to form the quinazoline ring, followed by introduction of the morpholine and benzodioxole groups through appropriate substitution reactions. The sulfanyl linkage to the acetamide moiety would likely be achieved through a nucleophilic substitution or a similar mechanism.

Synthesis Steps:

  • Quinazoline Core Formation: This often involves the reaction of an anthranilic acid derivative with a suitable carbonyl compound.

  • Introduction of Morpholine and Benzodioxole Groups: Substitution reactions using appropriate reagents.

  • Formation of Sulfanyl Linkage: Involves the use of a sulfide source to link the quinazoline core to the acetamide moiety.

Biological Activities and Potential Applications

Given the diverse pharmacophores present in this compound, it is likely to exhibit a range of biological activities. The quinazoline core and pyrazole group suggest potential anticancer or anti-inflammatory effects, while the morpholine ring may enhance solubility and interaction with biological targets. The benzodioxole moiety could contribute to interactions with specific receptors or enzymes.

Research Findings and Studies

While specific research findings on this exact compound may be limited due to its novelty or lack of widespread study, compounds with similar structures have shown promising results in various biological assays. For instance, quinazoline derivatives have been explored for their anticancer properties, and pyrazole-containing compounds have demonstrated anti-inflammatory activity.

Compound ClassBiological ActivityReference
Quinazoline DerivativesAnticancer, Anti-inflammatory
Pyrazole CompoundsAnti-inflammatory, Anticancer
Morpholine-Containing CompoundsEnhanced Solubility and Bioavailability

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